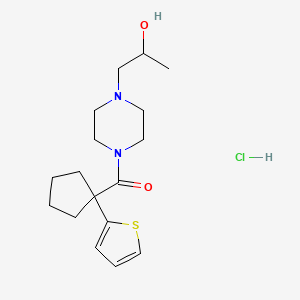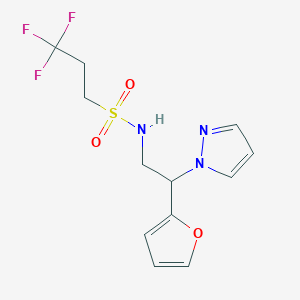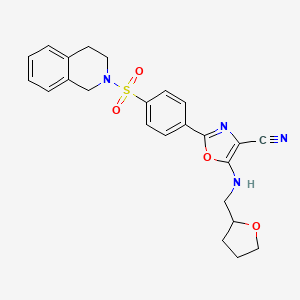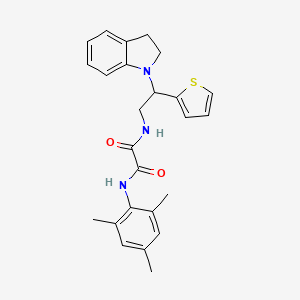
(4-(2-Hydroxypropyl)piperazin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(2-Hydroxypropyl)piperazin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone hydrochloride is a useful research compound. Its molecular formula is C17H27ClN2O2S and its molecular weight is 358.93. The purity is usually 95%.
BenchChem offers high-quality (4-(2-Hydroxypropyl)piperazin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(2-Hydroxypropyl)piperazin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Therapeutic Agents for Alzheimer's Disease :
- Research by Hassan et al. (2018) explored synthetic multifunctional amides for Alzheimer's disease treatment. They focused on enzyme inhibition, hemolytic activity, and chemoinformatic properties, providing insights into the development of new drugs against Alzheimer's disease.
Selective Estrogen Receptor Modulators (SERMs) :
- The study by Palkowitz et al. (1997) discussed the synthesis and properties of compounds like raloxifene, which are considered SERMs. These compounds have estrogen agonist-like actions on bone tissues and serum lipids while being estrogen antagonists in the breast and uterus.
Anticancer and Antituberculosis Studies :
- Mallikarjuna et al. (2014) synthesized new derivates of the compound for anticancer and antituberculosis studies. They reported that some tested compounds exhibited significant antituberculosis and anticancer activity.
G Protein-Coupled Receptor Antagonists :
- The work of Romero et al. (2012) identified small molecule antagonists of the G protein-coupled receptor NPBWR1 (GPR7), which is significant for developing treatments targeting this receptor.
Characterization of Molecular Associations with Antidiabetic Potential :
- A study by Devine et al. (2020) explored the molecular association between a compound with antidiabetic properties and 2-hydroxypropyl-β-cyclodextrin. This association resulted in improved solubility and maintained biological activity, showing potential for antidiabetic treatment.
Tubulin Polymerization Inhibitors in Cancer Therapy :
- Research by Prinz et al. (2017) reported on the development of potent inhibitors of tubulin polymerization for cancer therapy, emphasizing the importance of the phenylpiperazine moiety in these compounds.
Propiedades
IUPAC Name |
[4-(2-hydroxypropyl)piperazin-1-yl]-(1-thiophen-2-ylcyclopentyl)methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2S.ClH/c1-14(20)13-18-8-10-19(11-9-18)16(21)17(6-2-3-7-17)15-5-4-12-22-15;/h4-5,12,14,20H,2-3,6-11,13H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZVSXNQSDHUEOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCN(CC1)C(=O)C2(CCCC2)C3=CC=CS3)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(5-Chloro-2-fluorophenyl)sulfonyl]propan-2-one](/img/structure/B2980795.png)
![3-(1-(2-([1,1'-Biphenyl]-4-yl)acetyl)piperidin-4-yl)imidazolidine-2,4-dione](/img/structure/B2980796.png)
![8-Methyl-2-[(4-nitrophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2980797.png)
![5-fluoro-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2-methoxybenzenesulfonamide](/img/structure/B2980799.png)
![N-(tert-butyl)-2-[(4-methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide](/img/structure/B2980802.png)

![5-({[4-(Tert-butyl)phenyl]sulfanyl}methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2980804.png)
![2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2980808.png)
![5-((4-Chlorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2980809.png)
![ethyl 2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B2980810.png)
![N,2,5-Trimethyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyrazole-3-carboxamide](/img/structure/B2980811.png)

